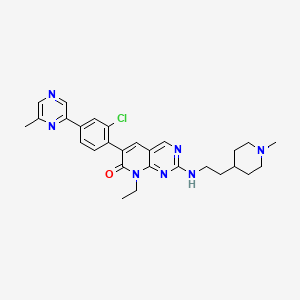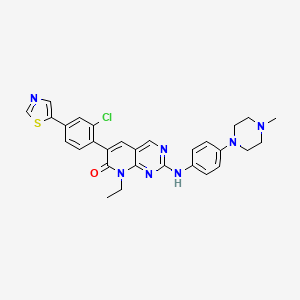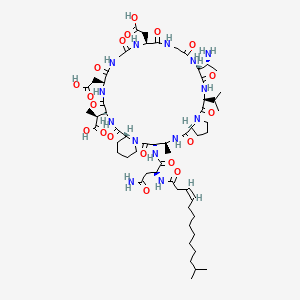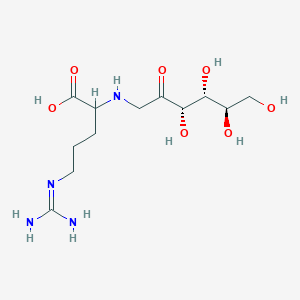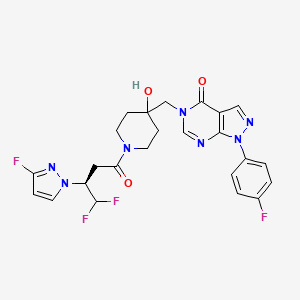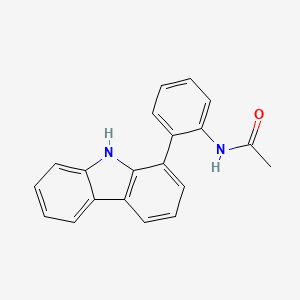
GeA-69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GeA-69 is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14), specifically targeting macrodomain 2 (MD2). This compound has a dissociation constant (Kd) value of 2.1 µM . This compound plays a crucial role in DNA damage repair mechanisms by preventing the recruitment of PARP14 MD2 to sites of laser-induced DNA damage .
Wirkmechanismus
Target of Action
GeA-69 is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14) . It specifically targets the macrodomain 2 (MD2) of PARP14 .
Mode of Action
This compound binds to the MD2 of PARP14 with a Kd value of 2.1 µM . This binding prevents the recruitment of PARP14 MD2 to sites of DNA damage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA damage repair mechanism . By inhibiting PARP14, this compound prevents the recruitment of PARP14 MD2 to sites of DNA damage, thereby influencing the DNA repair process .
Result of Action
The inhibition of PARP14 by this compound leads to a disruption in the DNA damage repair mechanism . This can result in an accumulation of DNA damage in cells, which may lead to cell death or other cellular responses.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and moisture . Therefore, it is recommended to store this compound at -20°C, away from moisture
Biochemische Analyse
Biochemical Properties
GeA-69 plays a crucial role in biochemical reactions by inhibiting the activity of PARP14, a protein involved in various cellular processes, including DNA repair . The compound interacts with macrodomain 2 of PARP14, preventing its recruitment to sites of DNA damage . This interaction is characterized by a low micromolar affinity, making this compound a potent inhibitor . Additionally, this compound exhibits moderate cytotoxicity among HeLa, U-2 OS, and HEK293 cells, indicating its potential as a therapeutic agent .
Cellular Effects
This compound influences various cellular processes by inhibiting PARP14 activity. This inhibition prevents the localization of PARP14 to DNA damage sites, thereby affecting DNA repair mechanisms . The compound also exhibits moderate cytotoxicity in HeLa, U-2 OS, and HEK293 cells, with EC50 values of 58 µM, 52 µM, and 54 µM, respectively . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to macrodomain 2 of PARP14 . This binding prevents the recruitment of PARP14 to sites of DNA damage, thereby inhibiting its role in DNA repair . The allosteric binding mechanism of this compound ensures its selectivity over other human macrodomains, making it a highly specific inhibitor . This specificity is crucial for its potential therapeutic applications, as it minimizes off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as 4°C for solid form and -80°C for solutions . Over time, this compound prevents the recruitment of PARP14 to DNA damage sites, which can lead to long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits PARP14 activity without causing significant cytotoxicity . At higher doses, this compound exhibits moderate cytotoxicity, which can lead to adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window of this compound and optimizing its use in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA damage repair . The compound interacts with PARP14, a key enzyme in these pathways, and inhibits its activity . This inhibition affects the recruitment of PARP14 to DNA damage sites, thereby modulating the metabolic flux and levels of metabolites involved in DNA repair . Understanding these metabolic pathways is essential for elucidating the therapeutic potential of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound exhibits high cell permeability, with 2% passing paracellularly and 98% transcellularly over the membrane . This high permeability ensures efficient distribution of this compound within cells, allowing it to reach its target sites and exert its inhibitory effects on PARP14 . Additionally, the compound’s solubility in DMSO and methanol facilitates its use in various experimental settings .
Subcellular Localization
This compound predominantly localizes to sites of DNA damage within cells . This localization is facilitated by its interaction with macrodomain 2 of PARP14, which directs the compound to these specific compartments . The subcellular localization of this compound is crucial for its activity, as it ensures that the compound effectively inhibits PARP14 and prevents its recruitment to DNA damage sites . This targeted localization enhances the compound’s therapeutic potential by minimizing off-target effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GeA-69 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GeA-69 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden häufig eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .
Wissenschaftliche Forschungsanwendungen
GeA-69 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf PARP14 für verschiedene Krankheiten abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an die Makrodomäne 2 (MD2) von PARP14 bindet. Diese Bindung verhindert die Rekrutierung von PARP14 an Stellen der DNA-Schädigung und hemmt so seine Rolle bei den Mechanismen der DNA-Reparatur . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen die Hemmung der Bindung von Adenosindiphosphatribose (ADPR) an MD2, die für die Funktion von PARP14 entscheidend ist .
Ähnliche Verbindungen:
Olaparib: Ein weiterer PARP-Inhibitor, der in der Krebstherapie eingesetzt wird.
Rucaparib: Ein PARP-Inhibitor mit Anwendungen in der Krebsbehandlung.
Niraparib: Ein PARP-Inhibitor, der zur Behandlung von Eierstockkrebs eingesetzt wird.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner selektiven Hemmung von PARP14 Makrodomäne 2, was es von anderen PARP-Inhibitoren unterscheidet, die auf verschiedene Domänen oder PARP-Isoformen abzielen . Diese Selektivität macht this compound zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von PARP14 bei der DNA-Reparatur und seinen potenziellen therapeutischen Anwendungen .
Vergleich Mit ähnlichen Verbindungen
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: A PARP inhibitor with applications in cancer treatment.
Niraparib: A PARP inhibitor used for treating ovarian cancer.
Uniqueness of GeA-69: this compound is unique due to its selective inhibition of PARP14 macrodomain 2, which distinguishes it from other PARP inhibitors that target different domains or PARP isoforms . This selectivity makes this compound a valuable tool for studying the specific functions of PARP14 in DNA repair and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[2-(9H-carbazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDVNYCIOHPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does GeA-69 interact with PARP14 MD2 and what are the downstream effects of this interaction?
A: this compound exhibits selective binding to PARP14 MD2, disrupting its ability to recognize and bind to adenosine diphosphate ribose (ADPR) modifications. [] This interaction is achieved through an allosteric mechanism, meaning this compound binds to a site distinct from the ADPR binding pocket, inducing conformational changes that prevent ADPR binding. The research demonstrates that this compound can engage PARP14 MD2 within cells, hindering its localization to DNA damage sites. [] This suggests a potential role for this compound in modulating PARP14-dependent DNA damage response pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
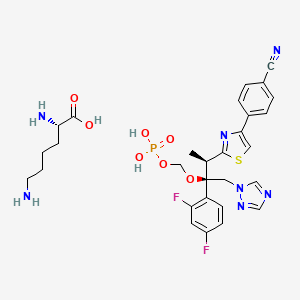

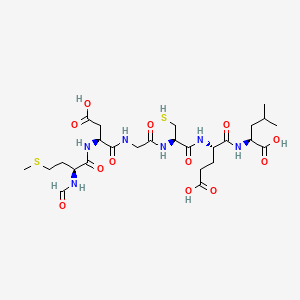
![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)
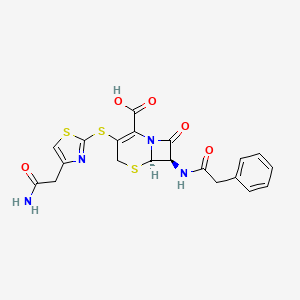
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

